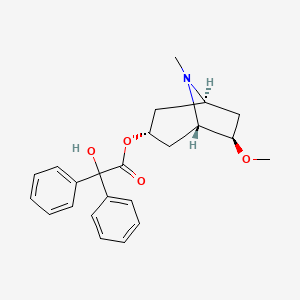![molecular formula C9H8Br2S B14645256 Benzene, [(2,2-dibromocyclopropyl)thio]- CAS No. 54061-23-3](/img/structure/B14645256.png)
Benzene, [(2,2-dibromocyclopropyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(2,2-dibromocyclopropyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a [(2,2-dibromocyclopropyl)thio] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dibromocyclopropyl)thio]- typically involves the reaction of benzene with 2,2-dibromocyclopropyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Oxidation: Benzene, [(2,2-dibromocyclopropyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibromo group to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with reduced bromine content.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, [(2,2-dibromocyclopropyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, [(2,2-dibromocyclopropyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The [(2,2-dibromocyclopropyl)thio] group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or altering the function of cellular receptors.
Comparison with Similar Compounds
- Benzene, [(2,2-dichlorocyclopropyl)thio]-
- Benzene, [(2,2-difluorocyclopropyl)thio]-
- Benzene, [(2,2-diiodocyclopropyl)thio]-
Comparison: Benzene, [(2,2-dibromocyclopropyl)thio]- is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are distinct from those involving other halogens.
Properties
CAS No. |
54061-23-3 |
|---|---|
Molecular Formula |
C9H8Br2S |
Molecular Weight |
308.03 g/mol |
IUPAC Name |
(2,2-dibromocyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C9H8Br2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
KAZZBDXDOQZJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Br)Br)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


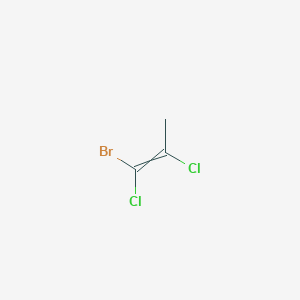
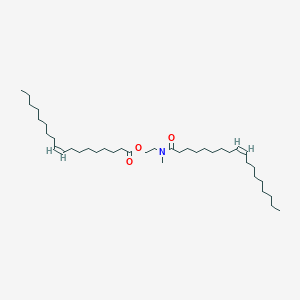
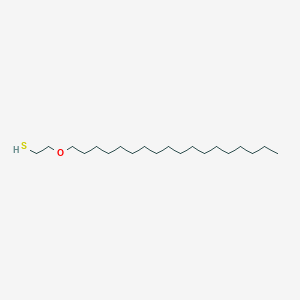

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
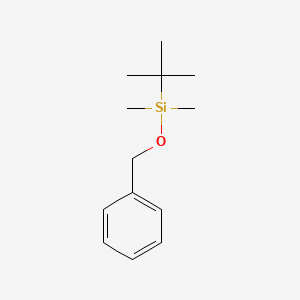
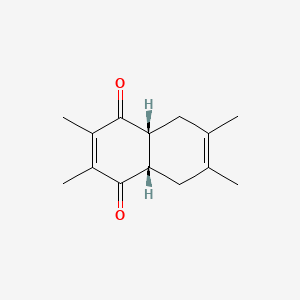
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)

